PAR-4-Agonist-Peptid, Amid

Übersicht

Beschreibung

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

AY-NH2 kann durch Festphasenpeptidsynthese (SPPS) synthetisiert werden, einem Verfahren, das üblicherweise für die Herstellung von Peptiden verwendet wird. Die Synthese beinhaltet die schrittweise Zugabe von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von Kupplungsreagenzien wie N,N'-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt), um die Bildung von Peptidbindungen zu erleichtern .

Industrielle Produktionsmethoden

Obwohl spezifische industrielle Produktionsmethoden für AY-NH2 nicht umfassend dokumentiert sind, würde der allgemeine Ansatz die großtechnische SPPS beinhalten. Dieses Verfahren ermöglicht die effiziente und hochproduktive Herstellung von Peptiden, was es für industrielle Anwendungen geeignet macht .

Wissenschaftliche Forschungsanwendungen

AY-NH2 hat mehrere Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Biologie und Medizin:

Studien zur Thrombozytenaggregation: AY-NH2 wird verwendet, um die Mechanismen der Thrombozytenaggregation zu untersuchen, da es eine selektive Agonistenaktivität auf PAR4 aufweist.

Entzündungsmodelle: Es wurde in vivo zur Untersuchung von Entzündungen verwendet, da es in Tiermodellen ein Pfotenödem induzieren kann.

Zellsignalisierungsforschung: AY-NH2 wird eingesetzt, um die Signalwege zu untersuchen, die von PAR4 vermittelt werden, einschließlich G-Protein-Aktivierung und Calcium-Signalgebung.

Wirkmechanismus

AY-NH2 entfaltet seine Wirkung, indem es selektiv an den Protease-aktivierten Rezeptor 4 (PAR4) bindet und diesen aktiviert. Diese Aktivierung führt zur Stimulation von G-Proteinen, die wiederum nachgeschaltete Signalwege wie Rho- und Ras-Aktivierung und Calcium-Signalgebung aktivieren. Diese Wege sind entscheidend für die Vermittlung zellulärer Reaktionen wie Thrombozytenaggregation und Entzündung .

Wirkmechanismus

Target of Action

The primary target of the PAR-4 Agonist Peptide, amide, also known as PAR-4-AP, is the Proteinase-Activated Receptor-4 (PAR-4) . PAR-4 is a member of a family of four seven-transmembrane G protein-coupled receptors . These receptors play significant roles in various physiological and pathological processes, including cancer, cardiovascular, musculoskeletal, gastrointestinal, respiratory, and central nervous system disorders .

Mode of Action

PAR-4-AP is a selective activator of PAR-4 . The effects of PAR-4-AP can be blocked by a PAR-4 antagonist , indicating its specific interaction with PAR-4.

Biochemical Pathways

The activation of PAR-4 by PAR-4-AP leads to the stimulation of thromboxane production by human platelets . Thromboxane is a member of the family of lipids known as eicosanoids and plays a key role in the promotion of platelet aggregation, an essential process in blood clot formation .

Result of Action

The activation of PAR-4 by PAR-4-AP results in the stimulation of thromboxane production . This leads to an increase in platelet aggregation, which is a crucial process in blood clot formation . The maximal response to this agonist is approximately half of that observed after maximal thrombin stimulation .

Biochemische Analyse

Biochemical Properties

PAR-4 Agonist Peptide, amide stimulates thromboxane production by human platelets . The maximal response to this agonist is approximately half of that observed after maximal thrombin stimulation .

Cellular Effects

The effects of PAR-4 Agonist Peptide, amide on cells are primarily observed in human platelets, where it stimulates the production of thromboxane . This influences cell function by affecting cell signaling pathways and cellular metabolism .

Molecular Mechanism

PAR-4 Agonist Peptide, amide exerts its effects at the molecular level through its role as a PAR-4 agonist . It does not affect PAR-1 or PAR-2, and its effects can be blocked by a PAR-4 antagonist .

Temporal Effects in Laboratory Settings

It is known that the peptide stimulates thromboxane production by human platelets, with the maximal response being approximately half of that observed after maximal thrombin stimulation .

Metabolic Pathways

It is known that the peptide plays a role in the production of thromboxane in human platelets .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

AY-NH2 can be synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .

Industrial Production Methods

While specific industrial production methods for AY-NH2 are not widely documented, the general approach would involve large-scale SPPS. This method allows for the efficient and high-yield production of peptides, making it suitable for industrial applications .

Analyse Chemischer Reaktionen

Arten von Reaktionen

AY-NH2 unterliegt in erster Linie Peptidbindungsbildungs- und Hydrolysereaktionen. Aufgrund seiner Peptidstruktur nimmt es typischerweise nicht an Oxidations- oder Reduktionsreaktionen teil .

Häufige Reagenzien und Bedingungen

Peptidbindungsbildung: Kupplungsreagenzien wie N,N'-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt) werden üblicherweise verwendet.

Hydrolyse: Saure oder basische Bedingungen können verwendet werden, um die Peptidbindungen zu hydrolysieren.

Hauptprodukte

Die Hauptprodukte, die bei Reaktionen mit AY-NH2 gebildet werden, sind typischerweise das Peptid selbst oder seine hydrolysierten Fragmente .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

GYPGKF-NH2: Ein weiterer Peptidagonist von PAR4, jedoch mit geringerer Aktivität als AY-NH2.

GF-NH2: Ein Peptid mit ähnlicher Struktur, aber unterschiedlichem Aktivitätsprofil.

Einzigartigkeit

AY-NH2 ist einzigartig aufgrund seiner hohen Selektivität und Potenz als PAR4-Agonist. Es hat eine höhere Aktivität als andere ähnliche Peptide, was es zu einem wertvollen Werkzeug in der Forschung zu PAR4-vermittelten Prozessen macht .

Eigenschaften

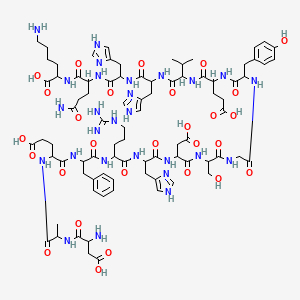

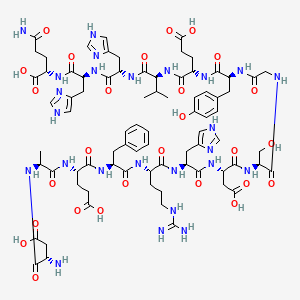

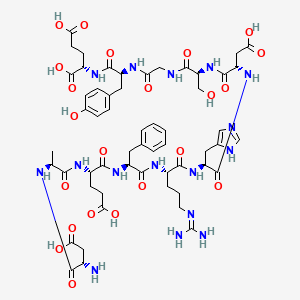

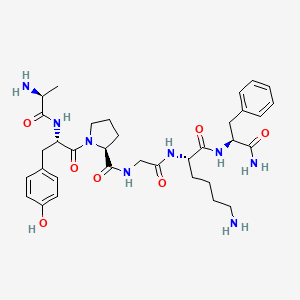

IUPAC Name |

(2S)-N-[2-[[(2S)-6-amino-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H48N8O7/c1-21(36)31(46)41-27(19-23-12-14-24(43)15-13-23)34(49)42-17-7-11-28(42)33(48)38-20-29(44)39-25(10-5-6-16-35)32(47)40-26(30(37)45)18-22-8-3-2-4-9-22/h2-4,8-9,12-15,21,25-28,43H,5-7,10-11,16-20,35-36H2,1H3,(H2,37,45)(H,38,48)(H,39,44)(H,40,47)(H,41,46)/t21-,25-,26-,27-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBAOHIALRKLBRD-OZDPOCAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H48N8O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

680.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

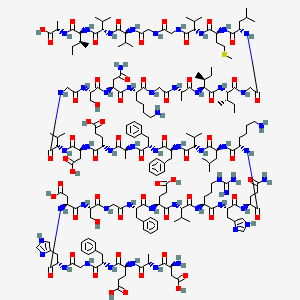

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]hexanoic acid](/img/structure/B612483.png)